(3-Methoxythiophen-2-yl)-phenylmethanol
Description
(3-Methoxythiophen-2-yl)-phenylmethanol is a thiophene-derived compound featuring a methoxy (-OCH₃) substituent at the 3-position of the thiophene ring and a phenylmethanol (-C₆H₄CH₂OH) moiety attached at the 2-position of the thiophene. This structure combines aromatic and polar functional groups, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H12O2S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
(3-methoxythiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H12O2S/c1-14-10-7-8-15-12(10)11(13)9-5-3-2-4-6-9/h2-8,11,13H,1H3 |
InChI Key |
ZDABXLXBAPEGCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxythiophen-2-yl)(phenyl)methanol typically involves the reaction of 3-methoxythiophene with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (3-Methoxythiophen-2-yl)(phenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxythiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3-Methoxythiophen-2-yl)(phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antitubercular properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methoxythiophen-2-yl)(phenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The methoxy group and thiophene ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of (3-Methoxythiophen-2-yl)-phenylmethanol with analogous compounds, focusing on molecular properties, substituent effects, and functional group contributions.
Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol (CAS 1275371-39-5)
- Molecular Formula : C₁₂H₉F₃O₂S
- Molecular Weight : 274.26 g/mol
- Key Structural Differences :
- The phenyl ring bears a trifluoromethoxy (-OCF₃) group at the 3-position instead of a methoxy (-OCH₃) on the thiophene.
- The hydroxyl (-OH) group is retained on the bridging carbon.
- Property Implications: The -OCF₃ group increases lipophilicity (logP ≈ 3.2 vs. ~2.1 for the target compound), enhancing membrane permeability but reducing aqueous solubility. Biological Relevance: Trifluoromethoxy derivatives are common in agrochemicals and pharmaceuticals due to their resistance to oxidative degradation.
4-(2-Methylpropyl)phenylmethane
- Molecular Formula : C₁₅H₁₈S (inferred)
- Molecular Weight : ~230.36 g/mol (calculated)
- Key Structural Differences: Lacks the methanol (-CH₂OH) and methoxy (-OCH₃) groups. Features a hydrophobic 4-(2-methylpropyl)phenyl substituent.
- Property Implications :
- Absence of polar groups reduces solubility in polar solvents (e.g., logP ≈ 4.5).
- The bulky alkyl chain may sterically hinder interactions with biological targets but improves thermal stability in polymer applications.
General Substructure Analysis
Machine learning-based substructure studies highlight the significance of thiophene-phenyl linkages in bioactive molecules. Key findings include:
- Electron-Donating Groups (e.g., -OCH₃) : Increase electron density on aromatic rings, favoring π-π stacking interactions with protein targets.
- Hydroxyl Groups : Enhance hydrogen-bonding capacity, critical for binding to enzymes like kinases or cytochrome P450.
- Fluorinated Substituents : Improve pharmacokinetic properties but may introduce toxicity risks if metabolized to reactive intermediates.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | logP (Predicted) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₂O₂S | 220.29 | 3-OCH₃ (thiophene), -CH₂OH (phenyl) | ~2.1 | Drug intermediates |
| Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol | C₁₂H₉F₃O₂S | 274.26 | 3-OCF₃ (phenyl), -CH₂OH (bridge) | ~3.2 | Agrochemicals, CNS drugs |
| 4-(2-Methylpropyl)phenylmethane | C₁₅H₁₈S | 230.36 | 4-(2-methylpropyl)phenyl, thiophen-2-yl | ~4.5 | Polymer additives |
Research Findings and Implications
Solubility vs. Bioavailability : The target compound’s hydroxyl and methoxy groups balance solubility and moderate lipophilicity, making it suitable for oral drug formulations. In contrast, the trifluoromethoxy derivative’s higher logP limits aqueous solubility but improves blood-brain barrier penetration .
Synthetic Flexibility: The methanol group allows for further derivatization (e.g., esterification), whereas alkylated analogs like the 4-(2-methylpropyl)phenyl compound are less reactive .
Toxicity Considerations: Fluorinated analogs may require rigorous metabolic profiling to avoid toxic byproducts, whereas non-fluorinated derivatives like the target compound pose lower risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
